molecular formula C27H43NO9S B3175645 2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate CAS No. 958300-06-6

2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate

Cat. No. B3175645
CAS RN: 958300-06-6
M. Wt: 557.7 g/mol
InChI Key: QCEYERYMOHEQHK-UJWQCDCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate is a chiral derivatization reagent which reacts mainly with enantiomeric amino acids .


Synthesis Analysis

The synthesis of 2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate involves the reaction of 1,2,3,4,6-penta-O-acetyl-ß-d-glucopyranose 1 and propargyl alcohol in the presence of boron trifluoride etherate .


Molecular Structure Analysis

The molecular formula of 2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate is C27H43NO9S. It has a molecular weight of 557.70 .


Chemical Reactions Analysis

2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate is used as a chiral reagent for the resolution of amino acid derivatives .


Physical And Chemical Properties Analysis

2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate is a solid substance that should be stored at room temperature . It has a molecular weight of 557.70 and a molecular formula of C27H43NO9S .

Scientific Research Applications

Synthesis and Characterization

  • A novel method for the synthesis of 2,3,4,6-tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate has been developed, utilizing D-glucose as the starting material. This compound is an important pharmaceutical and organic intermediate, serving as a versatile intermediate for the synthesis of various glycosyl derivatives like thioureas, nucleosides, heterocyclic compounds, and polypeptides (Zhou Guo-bin, 2006).

Application in Stereoselective Synthesis

  • The compound has been used in the stereoselective synthesis of α,β-diamino acids, employing it as a chiral auxiliary. This process, promoted by CuBr⋅Me2S as Lewis acid, achieved high yields and good diastereoselectivities (Dong Wang, Pengfei Zhang, Biao Yu, 2007).

Use in Glycosylation

  • It is also instrumental in glycosylation processes. For instance, the glycosylation of benzyl alcohol and cholesterol using 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide, a derivative, has been achieved with high yields, demonstrating the compound's utility in synthesizing glycosides (H. Kunz, A. Harréus, 1982).

Role in Chiral Derivatization

  • The compound has been utilized as a chiral derivatization reagent for amino acids and β-adrenergic blockers. It transforms these substances into diastereomeric thioureas, which can then be separated on achiral columns. This application underlines its importance in enantiomeric purities determination (M. Lobell, M. Schneider, 1993).

Biological Activity

  • Research has also been conducted on the synthesis of new N-glycosides derived from O-pivaloylated β-d-glucopyranosylamine, involving this compound. These new compounds were evaluated for their antitumor activity against various human cancer cell lines and showed some antibacterial potency (Chao Shen, Guobin Zhou, Xinzhi Chen, Pengfei Zhang, 2012).

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate is mainly through its reaction with enantiomeric amino acids .

Safety and Hazards

The safety and hazards of 2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate are not well documented. It is recommended to handle it with care and use personal protective equipment like dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

[(2R,3R,4S,5R,6R)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-isothiocyanatooxan-2-yl]methyl 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO9S/c1-24(2,3)20(29)33-13-15-16(35-21(30)25(4,5)6)17(36-22(31)26(7,8)9)18(19(34-15)28-14-38)37-23(32)27(10,11)12/h15-19H,13H2,1-12H3/t15-,16-,17+,18-,19-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEYERYMOHEQHK-UJWQCDCRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=C=S)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43NO9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583736
Record name 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-N-(sulfanylidenemethylidene)-beta-D-glucopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pgitc

CAS RN

958300-06-6
Record name 2,3,4,6-Tetrakis-O-(2,2-dimethylpropanoyl)-N-(sulfanylidenemethylidene)-beta-D-glucopyranosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate
Reactant of Route 5
2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate
Reactant of Route 6
2,3,4,6-Tetra-O-pivaloyl-beta-D-glucopyranosyl isothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.